![molecular formula C18H21ClN2O2S B2383048 N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide CAS No. 1396872-93-7](/img/structure/B2383048.png)
N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide, commonly known as CT-3, is a synthetic cannabinoid that was first synthesized in the 1990s. Cannabinoids are a class of compounds that interact with the endocannabinoid system in the human body, which is involved in regulating various physiological processes, including pain, appetite, and mood. CT-3 has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation.
Mechanism of Action
CT-3 interacts with the endocannabinoid system in the human body, specifically with the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor by CT-3 leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CT-3 has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. CT-3 has a relatively low toxicity profile, with no significant adverse effects reported in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of CT-3 is its relatively low toxicity profile, which makes it a suitable candidate for further preclinical and clinical studies. However, one limitation is its relatively low potency compared to other synthetic cannabinoids, which may limit its potential therapeutic applications.
Future Directions
1. Further studies are needed to elucidate the precise mechanism of action of CT-3 and its potential therapeutic applications.
2. Preclinical studies are needed to assess the safety and efficacy of CT-3 in animal models of various diseases, including pain, inflammation, and cancer.
3. Clinical studies are needed to assess the safety and efficacy of CT-3 in humans, particularly in the treatment of pain and inflammation.
4. Studies are needed to explore the potential use of CT-3 in combination with other drugs or therapies for the treatment of various diseases.
5. Further studies are needed to optimize the synthesis method of CT-3 and to develop more potent derivatives with improved therapeutic properties.
In conclusion, CT-3 is a synthetic cannabinoid that has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain, and has also been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to elucidate the precise mechanism of action of CT-3 and its potential therapeutic applications, as well as to assess its safety and efficacy in preclinical and clinical studies.
Synthesis Methods
CT-3 can be synthesized using a variety of methods, including the reaction of 4-piperidone with 2-chlorobenzaldehyde, followed by reaction with furan-2-carbaldehyde and thioacetic acid. The resulting compound is then converted to the carboxamide derivative using a suitable reagent.
Scientific Research Applications
CT-3 has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. CT-3 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPADXQNZLNDFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.